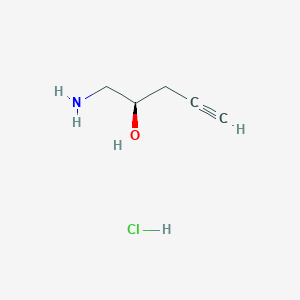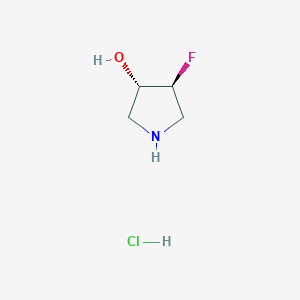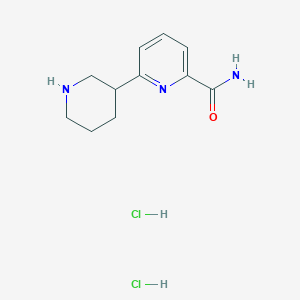![molecular formula C11H16N2O2 B1413461 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 1824055-05-1](/img/structure/B1413461.png)
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
“2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1824055-05-1 . It has a molecular weight of 208.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-isobutyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid . The InChI code is 1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.26 . The physical form of this compound is solid .Applications De Recherche Scientifique
Structural and Spectral Studies
- Pyrazole derivatives, including those similar to 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, have been the subject of extensive structural and spectral studies. Research has focused on determining the molecular structures using various spectroscopic methods and theoretical calculations, aiding in understanding the chemical properties and potential applications of these compounds (Yıldırım, Kandemirli & Akçamur, 2005).
Synthesis Methods Development
- Synthesis techniques for pyrazole derivatives, involving reactions with arylhydrazines and Brönsted acids, have been developed. These methods enable the efficient creation of structurally diverse pyrazole derivatives, highlighting the chemical flexibility and potential utility of these compounds in various scientific applications (Xue, Liu, Qing & Wang, 2016).
Computational and Theoretical Studies
- Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, have been applied to pyrazole derivatives. These studies provide insights into the stability, tautomeric forms, and thermodynamic properties of these compounds, aiding in the prediction and rationalization of their chemical behavior (Shen, Huang, Diao & Lei, 2012).
Synthesis of Structurally Unique Derivatives
- Research has focused on the synthesis of unique pyrazole derivatives, exploring the reactivity of different cyclopropane compounds. These studies contribute to the expansion of the chemical space of pyrazole derivatives, potentially leading to new materials or pharmaceuticals with novel properties (Denisov, Borisov, Potapov, Novikov & Tomilov, 2019).
Crystal Engineering and Coordination Chemistry
- Pyrazole-carboxylic acid derivatives have been employed in crystal engineering to create complexes and coordination polymers with metals like Cu, Co, and Zn. These studies are crucial for understanding the coordination chemistry of pyrazole derivatives and their potential applications in material science (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns & Garcia, 2015).
Propriétés
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPGARFOAFOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)


![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)



![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)


![(2S)-2-[(2-phenylpropyl)amino]propan-1-ol hydrochloride](/img/structure/B1413398.png)

![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
